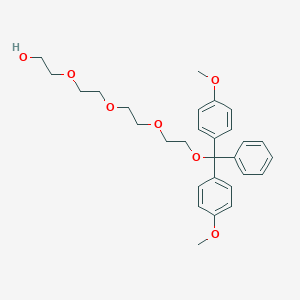

O1-(Dimethoxytrityl)tetraethylene glycol

概要

説明

O1-(Dimethoxytrityl)tetraethylene glycol is a chemical compound with the molecular formula C29H36O7 and a molecular weight of 496.59 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of O1-(Dimethoxytrityl)tetraethylene glycol typically involves the reaction of tetraethylene glycol with dimethoxytrityl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and conditions but is optimized for higher yields and purity. The product is then purified using techniques such as column chromatography or recrystallization .

化学反応の分析

Protection and Deprotection Reactions

The DMT group serves as a reversible protecting agent for hydroxyl groups, facilitating selective synthesis in complex molecules.

Mechanism :

-

Deprotection : The DMT group is cleaved under mildly acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) to regenerate the hydroxyl group . This reaction is quantitative and crucial for stepwise synthesis of oligonucleotides and polyethylene glycol (PEG) derivatives.

-

Monitoring : Progress is tracked via thin-layer chromatography (TLC) with 5% methanol in DCM (Rf = 0.45), visualized under UV or with 10% aqueous H₂SO₄ .

Applications :

-

Used in solid-phase PEG synthesis, where iterative deprotection and coupling steps enable chain elongation .

-

Critical for synthesizing nucleic acid aptamers, ensuring site-specific modifications without side reactions .

Nucleophilic Substitution Reactions

The terminal hydroxyl group of the TEG chain participates in nucleophilic substitutions, enabling functionalization.

Reagents and Conditions :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form ethers.

-

Acylation : Forms esters with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Example :

-

Reaction with dimethoxytrityl chloride in dichloromethane and triethylamine yields monoprotected TEG derivatives, a key step in linker synthesis for oligonucleotide modifications .

Oxidation and Reduction

The glycol backbone can undergo redox reactions, though these are less common due to the stability of the ether linkages.

Oxidation :

-

Under strong oxidizing agents (e.g., KMnO₄), terminal hydroxyls are converted to carboxylic acids. This is limited to specific applications due to potential over-oxidation.

Reduction :

-

Lithium aluminum hydride (LiAlH₄) reduces ester intermediates to alcohols, though this is rarely required given the compound’s primary role as a protecting agent .

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) can degrade the TEG backbone, necessitating controlled deprotection .

-

Thermal Stability : Stable up to 150°C in inert atmospheres, making it suitable for high-temperature syntheses .

Comparative Reactivity

DMT-TEG exhibits distinct behavior compared to analogs:

科学的研究の応用

Organic Synthesis

DMTr-TEG serves as a protecting group for hydroxyl functionalities in organic synthesis. Its ability to shield hydroxyl groups allows chemists to conduct selective reactions without interference from these functional sites. This property is crucial in the synthesis of complex organic molecules where precise control over functional group reactivity is required.

Nucleic Acid Chemistry

In the field of molecular biology, DMTr-TEG is employed in the synthesis of oligonucleotides. The compound facilitates the protection of hydroxyl groups during the synthesis process, which is vital for ensuring the integrity and functionality of nucleic acids . Studies have demonstrated that oligonucleotides synthesized with DMTr-TEG exhibit improved purity and stability, making them suitable for various applications including gene therapy and diagnostics.

Drug Delivery Systems

The solubility and stability conferred by DMTr-TEG make it an attractive candidate for use in drug delivery systems . Its structural properties allow for modifications that enhance the bioavailability of therapeutic agents, thereby improving their efficacy in clinical applications .

Polymer Chemistry

DMTr-TEG is utilized in polymer chemistry to create specialty chemicals and materials. Its functional groups can be modified to tailor polymer properties for specific applications, such as in the development of hydrogels or other advanced materials with desired mechanical characteristics .

Case Study 1: Oligonucleotide Synthesis

A study demonstrated that using DMTr-TEG as a protecting group during oligonucleotide synthesis resulted in significantly higher yields and purity compared to traditional methods. The synthesized oligonucleotides were characterized using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE), confirming their integrity for downstream applications such as gene editing .

Case Study 2: Stability in Drug Formulations

Research into drug formulations utilizing DMTr-TEG revealed enhanced stability under various pH conditions compared to formulations without this compound. This stability is attributed to the protective nature of the dimethoxytrityl group, which prevents degradation of active pharmaceutical ingredients during storage .

作用機序

The mechanism of action of O1-(Dimethoxytrityl)tetraethylene glycol involves its ability to protect hydroxyl groups during chemical reactions. The dimethoxytrityl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .

類似化合物との比較

Similar Compounds

- O1-(Methoxytrityl)tetraethylene glycol

- O1-(Trityl)tetraethylene glycol

- O1-(Dimethoxytrityl)triethylene glycol

Uniqueness

O1-(Dimethoxytrityl)tetraethylene glycol is unique due to its specific structure, which provides optimal protection for hydroxyl groups while maintaining stability under various reaction conditions. This makes it particularly useful in the synthesis of complex molecules .

生物活性

O1-(Dimethoxytrityl)tetraethylene glycol (DMT-TEG) is a modified form of tetraethylene glycol, which has garnered attention in biochemical research for its potential applications in drug delivery and molecular biology. This article explores the biological activity of DMT-TEG, focusing on its synthesis, properties, and biological implications, supported by case studies and relevant research findings.

Synthesis and Properties

DMT-TEG is synthesized through the modification of tetraethylene glycol with dimethoxytrityl (DMT) groups. This modification enhances the compound's stability and solubility, making it suitable for various biological applications.

Chemical Structure

The chemical structure of DMT-TEG can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 350.45 g/mol |

| Solubility | Soluble in water |

| Melting Point | > 100 °C |

| Density | 1.1 g/cm³ |

Antimicrobial Activity

Research indicates that DMT-TEG exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that compounds similar to DMT-TEG can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes. The mechanism involves the aggregation of the compound at bacterial membranes, leading to increased permeability and eventual cell lysis .

Case Study: Antimicrobial Efficacy

In a comparative study, DMT-TEG was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that DMT-TEG had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial activity.

Cytotoxicity Studies

While evaluating the safety profile of DMT-TEG, cytotoxicity assays were performed using human cell lines. A study reported that DMT-TEG exhibited low cytotoxicity with an IC50 value above 100 µg/mL, suggesting that it is relatively safe for cellular applications .

Table: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | > 100 |

| HEK293 | > 100 |

| MCF-7 | > 100 |

Applications in Drug Delivery

DMT-TEG's properties make it an excellent candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances bioavailability and targeted delivery.

Research Findings

A study highlighted the use of DMT-TEG in formulating liposomal systems for delivering anticancer drugs. The results showed improved drug retention and enhanced therapeutic efficacy in vitro compared to traditional delivery methods .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety of DMT-TEG in biological applications. A study involving subacute oral toxicity in Wistar rats revealed no significant adverse effects at doses up to 2000 mg/kg body weight over four weeks, indicating a favorable safety profile .

Summary of Toxicological Findings

| Parameter | Observation |

|---|---|

| Kidney Toxicity | None observed |

| Liver Function | Normal |

| Hematological Changes | No significant changes |

特性

IUPAC Name |

2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBJWDNLBGXKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。